molecular formula C8H8N4 B134061 4,6-Quinazolinediamine CAS No. 159382-23-7

4,6-Quinazolinediamine

Cat. No. B134061
CAS RN: 159382-23-7
M. Wt: 160.18 g/mol
InChI Key: RNWDENXDCQXZLH-UHFFFAOYSA-N
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Description

4,6-Quinazolinediamine derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities, including antitumor, antimalarial, antibacterial, and kinase inhibition properties. These compounds are characterized by a quinazoline core, a bicyclic structure consisting of fused benzene and pyrimidine rings, substituted at the 4 and 6 positions with various functional groups that modulate their biological activity 10.

Synthesis Analysis

The synthesis of this compound derivatives involves various strategies, including acylation, cyclization, and substitution reactions. For instance, 6-substituted-4-(3-bromophenylamino)quinazolines were prepared by acylation of 6-amino-4-(3-bromophenylamino)quinazoline with unsaturated acid chlorides or mixed anhydrides . Another approach involved the catalytic hydrogenation of 2,4-diamino-6-quinazolinecarbonitriles in the presence of benzenamine . Additionally, chlorosulfonation of 2,4-quinazolinediamine followed by treatment with amines was used to synthesize 2,4-diamino-6-quinazolinesulfonamides . A novel synthesis route for 4,6-disubstituted quinazoline derivatives started from anthranilic acid derivatives, involving acylation, cyclisation, and further treatment with ammonia .

Molecular Structure Analysis

The molecular structure of 4,6-quinazolinediamines is crucial for their biological activity. Molecular modeling and experimental evidence suggest that these compounds can interact covalently with target enzymes such as tyrosine kinases . The structure-activity relationship studies indicate that quinazoline is the preferred chromophore, and specific substitutions at the phenyl ring enhance potency . The presence of electron-donating groups on the quinazoline ring is associated with increased activity, suggesting the importance of electron density for biological efficacy .

Chemical Reactions Analysis

4,6-Quinazolinediamines undergo various chemical reactions that are essential for their biological function. For example, the presence of Michael acceptors in the structure of some derivatives allows for irreversible inhibition of tyrosine kinases through covalent interaction . The introduction of sulfonyl chloride groups and subsequent reactions with amines are key steps in the synthesis of sulfonamide derivatives with antimalarial activity . The modification of the amino group to hydrazino and hydroxyamino moieties in certain analogues significantly reduced their antimalarial and antitumor properties, demonstrating the impact of chemical modifications on biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,6-quinazolinediamines, such as solubility, reactivity, and stability, are influenced by their substituents. The introduction of water-solubilizing substituents and basic functional groups onto Michael acceptors has been shown to result in compounds with enhanced biological properties due to greater reactivity and improved solubility . The stability of these compounds can vary, as seen in the synthesis of 6-alkylbenzimidazo[1,2-c]quinazolines, where the instability of certain intermediates affected the overall yield . The stereoselectivity and enantiomeric purity of synthesized derivatives are also important considerations, as they can significantly influence the biological activity of the compounds .

Scientific Research Applications

Anticancer and Anti-inflammatory Properties

4,6-Quinazolinediamine derivatives demonstrate significant anticancer and anti-inflammatory activities. Research indicates that certain 4,6-disubstituted quinazoline derivatives show promising anti-cancer activity against leukemia cell lines, particularly U937 leukemia cells. These derivatives were synthesized from anthranilic acid derivatives and screened for both anti-inflammatory and anti-cancer properties, with some exhibiting notable activity compared to the standard drug Etoposide (Chandrika et al., 2008).

Moreover, 4-anilino-6-substituted-quinazolines have been synthesized and evaluated for their efficacy in inhibiting EGFR-TK and tumor growth. Some of these compounds demonstrated potent EGFR-TK inhibitory activity and significant growth inhibitory effects against various cancer cell lines, highlighting their potential as anticancer agents (Mowafy et al., 2013).

Applications in Treating Hepatocellular Carcinoma

5H-benzo[h]thiazolo[2,3-b]quinazolines have shown promising results in treating hepatocellular carcinoma (HCC). These compounds have demonstrated significant tumor inhibitory effects and potential in normalizing elevated levels of inflammatory mediators, suggesting their viability as drug candidates for HCC treatment (Keshari et al., 2017).

Antimicrobial and Antifungal Applications

Quinazoline derivatives have also been explored for their antimicrobial and antifungal applications. A study on quinazoline thioether derivatives incorporating the 1,2,4-triazolo[4,3-a]pyridine moiety showed noticeable in vitro antibacterial activities against phytopathogenic bacteria, indicating their potential as agricultural antibacterial agents (Fan et al., 2019).

Implications in Medicinal Chemistry

Quinazoline and its derivatives are important in medicinal chemistry due to their diverse biological activities, such as antimalarial, antitumor, and anti-inflammatory properties. The quinazoline-4(3H)-one structure, found in many natural and synthetic bioactive molecules, plays a significant role in the development of new chemical entities for various therapeutic applications (Tiwary et al., 2016).

Safety and Hazards

4,6-Quinazolinediamine is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

The future of 4,6-Quinazolinediamine and its derivatives lies in further understanding their mechanisms of action and overcoming resistance to their effects . This will involve both clinical data and translational research .

Mechanism of Action

Target of Action

Quinazoline-4,6-diamine, also known as 4,6-Diaminoquinazoline or 4,6-Quinazolinediamine, has been found to interact with several targets. Among the key targets of quinazoline derivatives are kinases, transcription factors, receptors, and ion channels . For instance, a synthesized compound, 4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol, is a potent inhibitor of vascular endothelial cell growth (VEGF) RTK, and also exhibits activity against epidermal growth factor .

Mode of Action

The compound interacts with its targets, leading to various changes. For example, it inhibits the VEGF RTK, which plays a crucial role in angiogenesis . By inhibiting this target, the compound can potentially suppress the formation of new blood vessels, which is a critical process in tumor growth and metastasis.

Biochemical Pathways

Quinazoline-4,6-diamine affects several biochemical pathways. One significant pathway is the mitochondrial complex I-dependent respiration. The compound specifically and effectively reduces this respiration with no effect on the respiratory chain complexes II-IV . This action can lead to the release of reactive oxygen species at the flavin site of mitochondrial complex I .

Pharmacokinetics

It’s known that the structure-activity relationship is critical for the observed inhibition . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of Quinazoline-4,6-diamine’s action are diverse. For instance, it has been found to reduce the level of the huntingtin protein, which could potentially make it a useful treatment for Huntington’s disease . Moreover, it has been shown to modulate calcium signaling .

properties

IUPAC Name

quinazoline-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWDENXDCQXZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401020
Record name 4,6-Quinazolinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

159382-23-7
Record name 4,6-Quinazolinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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